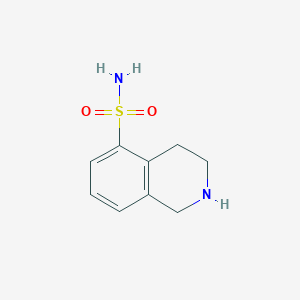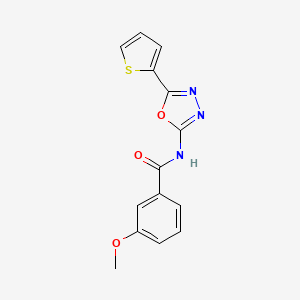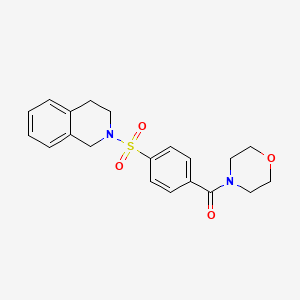
(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯基)(吗啉代)甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物已被用于合成3,4-二氢异喹啉-2(1H)-酮衍生物 。该反应是在碱的介导下进行的,涉及三个组分:茚三酮、苯胺和炔酯。 该非对映选择性反应在甲醇中于70 °C下无过渡金属条件下进行 .
药物化学
该化合物被发现具有显著的药用价值 。 3,4-二氢异喹啉-2(1H)-酮单元是一种重要的且关键的N-杂环结构单元,存在于许多天然化合物和生物活性框架中 。 含有这种单元的化合物以其抗抑郁、降压、抗溃疡和镇痛活性而闻名 .
癌症研究
该化合物被鉴定为醛酮还原酶AKR1C3的一种新型、高效且异构体选择性的抑制剂 。 这种酶是乳腺癌和前列腺癌的关注目标 .
计算建模
计算建模研究揭示了3-(3,4-二氢异喹啉-2(1H)-基磺酰基)苯甲酸对AKR1C3与其异构体的结合偏好的起源 。 高抑制选择性源于该化合物系列在AKR1C3和AKR1C2中的不同结合模式 .
药物发现
该化合物已被用于开发用于形成环状酰胺和相关N-杂环生物碱的新反应 。 这些化合物具有潜在的合成应用和药用价值 .
生物活性分子合成
作用机制
Target of Action
The primary target of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3
Pharmacokinetics
The compound shows good cellular potency , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of AKR1C3 by (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone could potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases such as breast and prostate cancer .
属性
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-11-13-26-14-12-21)17-5-7-19(8-6-17)27(24,25)22-10-9-16-3-1-2-4-18(16)15-22/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOXTIJIBLCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2522977.png)
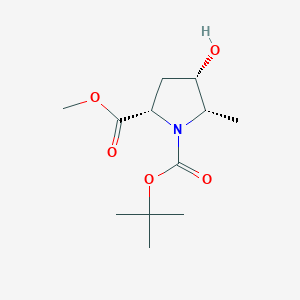
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2522979.png)
![4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B2522981.png)
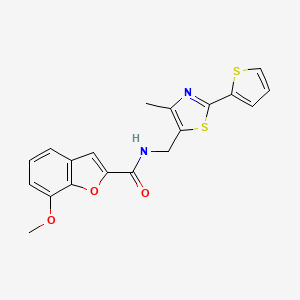
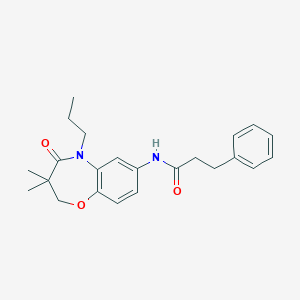
![2-Benzyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2522988.png)
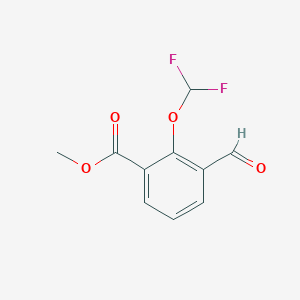
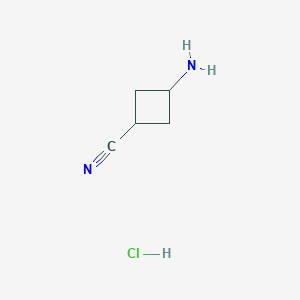

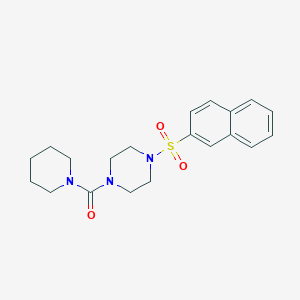
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2522995.png)
